[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C26H33N3O8S and its molecular weight is 547.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O5S, and it features a unique structure that combines various functional groups, including morpholine and sulfonamide moieties. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Key Properties
Property | Value |
---|---|
Molecular Weight | 396.47 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents |
The compound's biological activity can be attributed to its ability to interact with multiple cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, particularly in prostate (PC-3) and breast (MCF-7) cancer lines .
- JNK Pathway Activation : The compound may also activate the c-Jun N-terminal kinase (JNK) pathway, which has been associated with increased apoptosis in various cancer cell types. This suggests a dual mechanism where the compound not only inhibits growth signals but also promotes cell death pathways .
Case Studies
Case Study 1: Prostate Cancer Cell Lines
A study investigated the effects of similar compounds on PC-3 cells, revealing that treatment led to significant cell death and reduced proliferation rates. The mechanism was linked to the repression of Akt signaling through JNK activation.
Case Study 2: Breast Cancer Cell Lines
In MCF-7 cells, the compound demonstrated a similar antiproliferative effect, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers. Researchers noted that combining this compound with conventional therapies like paclitaxel enhanced its efficacy .
In Vitro Studies
In vitro assays have shown that the compound exhibits dose-dependent inhibition of cancer cell growth. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
PC-3 | 15 | PI3K/Akt pathway inhibition | |
MCF-7 | 20 | JNK pathway activation |
In Vivo Studies
Although in vivo data is limited, preliminary animal studies suggest that compounds with similar structures can reduce tumor size and metastasis in xenograft models.
Eigenschaften
IUPAC Name |
[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O8S/c1-3-35-23-17-22(29-11-13-34-14-12-29)24(36-4-2)16-21(23)28-25(30)19-37-26(31)18-27-38(32,33)15-10-20-8-6-5-7-9-20/h5-10,15-17,27H,3-4,11-14,18-19H2,1-2H3,(H,28,30)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLGCYVZGVSCFT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)C=CC2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)COC(=O)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.